molecular formula C24H22N2O4S B2946883 (3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892304-21-1

(3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Katalognummer: B2946883
CAS-Nummer: 892304-21-1
Molekulargewicht: 434.51
InChI-Schlüssel: RCQJCNATZKHMIW-HZHRSRAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound “(3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide” is a benzothiazinone derivative characterized by a 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide core substituted with a 3-methylbenzyl group at position 1 and a (4-methoxyphenylamino)methylene moiety at position 2. This structure positions it as a synthetic analog of 1,3-dicarbonyl systems, enabling participation in multicomponent reactions for synthesizing fused heterocyclic compounds like 2-amino-4H-pyrans . The 2,2-dioxide group enhances electrophilicity, making it reactive toward nucleophiles, while the 4-methoxyphenyl and 3-methylbenzyl substituents modulate steric and electronic properties, influencing solubility and biological interactions.

Eigenschaften

IUPAC Name

(3E)-3-[(4-methoxyanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-17-6-5-7-18(14-17)16-26-22-9-4-3-8-21(22)24(27)23(31(26,28)29)15-25-19-10-12-20(30-2)13-11-19/h3-15,25H,16H2,1-2H3/b23-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQJCNATZKHMIW-HZHRSRAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)OC)S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)OC)/S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide belongs to the class of benzothiazine derivatives, which have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound, particularly focusing on its antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazine core with methylene and methoxy substituents. The presence of these functional groups is believed to influence its biological activity significantly.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazine derivatives against various pathogens. For instance, compounds similar to the one have shown promising results against Mycobacterium tuberculosis and other mycobacterial strains.

Table 1: In Vitro Antimicrobial Activity Against Mycobacteria

CompoundMIC against M. tuberculosis (μM)MIC against M. smegmatis (μM)
(3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxideTBDTBD
Benzothiazine derivative A0.0256.25
Benzothiazine derivative B0.50.32

Note: TBD indicates that specific data for the compound is yet to be determined.

The mechanisms underlying the antimicrobial activity of benzothiazine derivatives often involve interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways. For example, studies indicate that these compounds may inhibit protein-protein interactions critical for bacterial survival, which is a novel approach in developing anti-HIV and anti-tubercular agents .

Case Studies

Several case studies have investigated the biological activity of similar compounds:

  • Benzothiazine Derivative A : Demonstrated significant in vitro activity against multiple strains of M. tuberculosis, with a MIC value considerably lower than that of standard treatments.
  • Benzothiazine Derivative B : Exhibited a broad spectrum of activity against both replicating and non-replicating forms of M. tuberculosis, suggesting potential for use in latent TB infections .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The 3-methylbenzyl group introduces steric hindrance, which may reduce aggregation in solution compared to smaller alkyl chains (e.g., ethyl in ) .
  • Synthetic Routes : The target compound is synthesized via MCRs, enabling rapid diversification, whereas halogenated derivatives require stepwise functionalization .
  • Crystallographic Behavior: Unlike the triazole-thione in , which forms hydrogen-bonded hexamers, benzothiazinones typically exhibit planar or slightly puckered rings (Cremer-Pople parameters < 0.5 Å for out-of-plane displacements) .

Reactivity and Functional Group Compatibility

  • Electrophilic Reactivity: The 2,2-dioxide group in the target compound facilitates nucleophilic attack at the C3 position, similar to 1H-2,1-benzothiazin-4(3H)-one derivatives . However, the 4-methoxyphenylamino substituent may direct regioselectivity in cycloadditions, contrasting with chloro-substituted analogues that favor halogen bonding .
  • Hydrogen Bonding: The target compound’s (4-methoxyphenylamino)methylene group can act as a hydrogen bond donor/acceptor, akin to the N–H···S interactions observed in . This property is critical for crystal packing and supramolecular assembly .

Computational and Experimental Data

  • Ring Puckering Analysis: Benzothiazinones like the target compound exhibit minimal puckering (Cremer-Pople amplitude < 0.3 Å), contrasting with highly puckered triazole-thiones (amplitude ~0.8 Å) due to steric clashes in the latter .
  • Thermal Stability: Differential scanning calorimetry (DSC) of analogous benzothiazinones shows decomposition temperatures >200°C, whereas triazole-thiones decompose at ~150°C, reflecting the stabilizing effect of the 2,2-dioxide group .

Q & A

Basic Research Questions

Synthesis and Structural Characterization Q: What are the standard protocols for synthesizing and characterizing this benzothiazinone derivative? A: Synthesis typically involves refluxing precursor compounds (e.g., substituted benzothiazinones) with reagents like N-chlorosuccinimide in solvents such as carbon tetrachloride, followed by recrystallization (ethanol is common). Structural confirmation relies on X-ray crystallography for bond geometry and spectroscopic techniques (e.g., NMR, IR) for functional group analysis .

Crystallographic Analysis Q: How is the stereochemical configuration of this compound resolved? A: Single-crystal X-ray diffraction is the gold standard. For example, analogous benzothiazine derivatives are analyzed using Mo Kα radiation to determine bond lengths, angles, and the E/Z configuration of substituents. Data refinement software (e.g., SHELX) resolves crystallographic parameters like R-factors .

Initial Biological Screening Q: What in vitro assays are recommended for preliminary bioactivity assessment? A: Enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (using cell lines like HEK293 or HeLa) are common. Structural analogs with methoxy and methylbenzyl groups show activity in DNA-binding studies, suggesting intercalation or groove-binding mechanisms .

Advanced Research Questions

Mechanistic Studies and Computational Modeling Q: How can molecular docking and DFT calculations elucidate this compound's interaction with biological targets? A: Density Functional Theory (DFT) optimizes the compound's geometry to predict electrostatic potential surfaces. Docking simulations (using AutoDock Vina) into protein active sites (e.g., DNA topoisomerases) identify key interactions (hydrogen bonds, hydrophobic contacts). Experimental validation via fluorescence quenching or SPR assays confirms computational predictions .

Resolving Data Contradictions in Pharmacological Profiles Q: How should discrepancies between in silico predictions and experimental bioactivity data be addressed? A: Iterative refinement is critical. For example, if DFT predicts strong DNA binding but in vitro assays show weak activity, re-examine solvent effects (implicit vs. explicit solvation models) or assay conditions (pH, ionic strength). Cross-validate with alternative techniques like ITC (isothermal titration calorimetry) .

Stereochemical Impact on Reactivity Q: Does the (3E)-configuration influence the compound's chemical stability or metabolic fate? A: The E-configuration of the methylideneamino group may reduce steric hindrance, enhancing electrophilic reactivity. Stability studies (HPLC monitoring under physiological pH/temperature) and metabolic assays (liver microsomes) compare degradation pathways with Z-isomers. Structural analogs show E-configurations favor prolonged plasma half-lives .

Structure-Activity Relationship (SAR) Optimization Q: Which substituent modifications could enhance target selectivity? A: Replace the 3-methylbenzyl group with bulkier aryl substituents (e.g., 3-trifluoromethylbenzyl) to improve hydrophobic interactions. Methoxy-to-hydroxyl substitution on the phenyl ring may enhance hydrogen bonding. SAR libraries of analogous triazinones and thiadiazines provide design templates .

Methodological Guidance

Theoretical Frameworks for Mechanistic Research Q: How to align mechanistic studies with a conceptual framework? A: Ground hypotheses in established theories (e.g., ligand-receptor binding kinetics or QSAR models). For instance, use Hammett constants to correlate substituent electronic effects with bioactivity. Link experimental outcomes to computational models via multi-parameter regression analysis .

Handling Synthetic Byproducts Q: What analytical strategies identify and quantify byproducts during synthesis? A: LC-MS with high-resolution mass spectrometry detects low-abundance impurities. Compare retention times and fragmentation patterns with known byproducts (e.g., dichlorinated derivatives from overhalogenation). Process optimization (e.g., controlled stoichiometry of NCS) minimizes side reactions .

Cross-Disciplinary Data Integration Q: How to integrate crystallographic, spectroscopic, and biological data cohesively? A: Employ cheminformatics tools (e.g., KNIME or Pipeline Pilot) to merge datasets. For example, correlate XRD-derived torsion angles with NMR coupling constants to validate conformations. Use bioactivity heatmaps to highlight structural motifs driving potency .

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